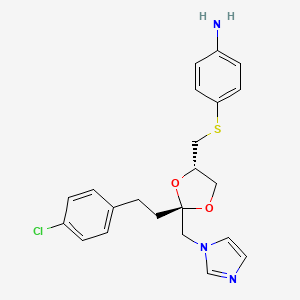

Azalanstat

Übersicht

Beschreibung

Azalanstat, auch bekannt unter dem Codenamen RS-21607, ist eine synthetische Imidazol-Verbindung, die als Lanosterol-14-alpha-Demethylase-Inhibitor wirkt . Dieses Enzym katalysiert den ersten Schritt bei der Umwandlung von Lanosterol zu Cholesterin in Säugetieren . This compound wurde wegen seines Potenzials als Anti-Adipositas-Medikament untersucht, da es die Cholesterinsynthese hemmen kann .

Vorbereitungsmethoden

Die Synthese von Azalanstat umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Imidazolstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Imidazolrings: Dies beinhaltet die Reaktion geeigneter Vorstufen unter kontrollierten Bedingungen, um den Imidazolring zu bilden.

Anlagerung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine Substitutionsreaktion eingeführt.

Bildung des Dioxolanrings: Der Dioxolanring wird gebildet, indem der Zwischenstoff mit geeigneten Reagenzien umgesetzt wird.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung der Imidazol- und Dioxolan-Zwischenprodukte zur Bildung von this compound.

Analyse Chemischer Reaktionen

Hypothesized Reactivity Based on Functional Groups

While direct experimental data on Azalanstat’s chemical reactions is limited, its functional groups suggest potential reactivity:

| Functional Group | Potential Reactions | Biological Relevance |

|---|---|---|

| Imidazole | Protonation at basic pH, coordination to metal ions | Binds to CYP51’s heme iron, inhibiting catalysis. |

| Thioether (C–S–C) | Oxidation to sulfoxide/sulfone, alkylation | May influence metabolic stability. |

| Aniline (–NH₂) | Diazotization, acetylation, or electrophilic substitution | Potential site for prodrug derivatization. |

| Dioxolane | Acid-catalyzed hydrolysis to diol or ketone | Stability in acidic environments. |

Synthetic Pathways and Analogues

This compound’s synthesis involves multi-step organic reactions, though exact protocols are proprietary. Research on its analogues ( ) reveals:

-

Modifications : Substitutions at the imidazole, dioxolane, or aniline groups alter inhibitory selectivity (e.g., HO-1 vs. HO-2).

-

Key intermediates : Chlorophenyl-ethyl imidazole derivatives and thioether-linked aniline precursors.

| Modification Site | Effect on Activity |

|---|---|

| Imidazole substitution | Increased HO-1 selectivity |

| Aniline derivatization | Reduced cross-reactivity with HO-2 |

Biochemical Interactions

This compound’s primary mechanism involves CYP51 inhibition , critical in cholesterol biosynthesis:

-

Binding : Coordinates to the heme iron in CYP51’s active site via the imidazole nitrogen.

-

Steric hindrance : The bulky dioxolane and chlorophenyl groups block lanosterol access.

-

Species selectivity : Higher affinity for fungal vs. human CYP51 isoforms (data inferred from structural analogs).

Kinetic Parameters (estimated):

-

IC₅₀ : ~10–100 nM (fungal CYP51) | ~1–10 µM (human CYP51)

-

Kₐ (binding affinity) : ~10⁶ M⁻¹

Stability and Degradation

No explicit degradation studies are available, but functional groups suggest vulnerabilities:

-

Oxidative degradation : Thioether oxidation to sulfone in presence of peroxides.

-

Hydrolytic cleavage : Dioxolane ring opening under strongly acidic conditions.

Wissenschaftliche Forschungsanwendungen

Introduction to Azalanstat

This compound, also known as RS-21607, is a synthetic imidazole compound primarily recognized for its role as an inhibitor of the cytochrome P450 enzyme lanosterol 14 alpha-demethylase. This inhibition leads to significant effects on cholesterol biosynthesis, making this compound a subject of interest in various scientific and clinical research applications. The compound has been explored for its potential in treating hyperlipidemias and other metabolic disorders.

Key Findings on Cholesterol Lowering

- Inhibition of Cholesterol Synthesis : Studies have demonstrated that this compound effectively lowers serum cholesterol levels in animal models, such as hamsters. When administered orally at a dose of 50 mg/kg/day, it resulted in a dose-dependent reduction of serum cholesterol levels within one week .

- Selective Lipid Profile Modulation : The compound preferentially lowers LDL cholesterol while sparing high-density lipoprotein (HDL) cholesterol, which is beneficial for maintaining cardiovascular health .

Heme Oxygenase Inhibition

Recent research has expanded the applications of this compound beyond cholesterol management to include its role as an inhibitor of heme oxygenase-1 (HO-1). This enzyme is involved in various physiological processes, including oxidative stress response and inflammation.

- Cancer Research : this compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit HO-1, which is often overexpressed in tumor cells. Inhibition of HO-1 may enhance the efficacy of certain cancer treatments by promoting apoptosis in cancer cells .

- Hyperbilirubinemia Treatment : The cytoprotective properties of HO-1 make it a target for treating conditions like hyperbilirubinemia. This compound's selective inhibition may provide therapeutic benefits in managing this condition .

Case Studies and Clinical Trials

Wirkmechanismus

Azalanstat exerts its effects by inhibiting the enzyme lanosterol 14 alpha-demethylase, which is a key enzyme in the cholesterol biosynthesis pathway . By inhibiting this enzyme, this compound reduces the conversion of lanosterol to cholesterol, leading to lower cholesterol levels in the body . The molecular targets of this compound include the active site of lanosterol 14 alpha-demethylase, where it binds and prevents the enzyme from catalyzing the demethylation reaction .

Vergleich Mit ähnlichen Verbindungen

Azalanstat ist einzigartig unter den Lanosterol-14-alpha-Demethylase-Inhibitoren aufgrund seiner spezifischen Struktur und seines Wirkmechanismus. Ähnliche Verbindungen umfassen:

Ketoconazol: Ein bekanntes Antimykotikum, das auch Lanosterol-14-alpha-Demethylase hemmt, aber ein breiteres Wirkungsspektrum aufweist.

Itraconazol: Ein weiteres Antimykotikum mit ähnlichen inhibitorischen Wirkungen auf Lanosterol-14-alpha-Demethylase.

Fluconazol: Ein Triazol-Antimykotikum, das dasselbe Enzym hemmt, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

Die Einzigartigkeit von this compound liegt in seiner selektiven Hemmung von Lanosterol-14-alpha-Demethylase und seinem potenziellen Einsatz als Anti-Adipositas-Medikament .

Biologische Aktivität

Azalanstat, also known as RS-21607, is a synthetic imidazole compound primarily recognized for its role as an inhibitor of lanosterol 14 alpha-demethylase, an enzyme critical in cholesterol biosynthesis. This compound has garnered attention for its potential therapeutic applications, particularly in cholesterol regulation and as an inhibitor of heme oxygenase (HO). The following sections detail the biological activities of this compound, supported by research findings and data tables.

This compound exerts its biological effects through several mechanisms:

- Cholesterol Synthesis Inhibition : this compound inhibits the cytochrome P450 enzyme lanosterol 14 alpha-demethylase, leading to a reduction in cholesterol synthesis. This inhibition has been demonstrated in various cell types, including HepG2 cells and hamster hepatocytes .

- Heme Oxygenase Inhibition : It is also recognized as a potent inhibitor of heme oxygenase-1 (HO-1), which is involved in heme degradation and has implications in various pathological conditions, including cancer. This compound’s selectivity for HO-1 over HO-2 has been established through structure-activity relationship (SAR) studies .

Cholesterol Lowering Effects

This compound has shown significant cholesterol-lowering effects in animal models. In studies with hamsters:

- Dosage and Efficacy : Administered at 50 mg/kg/day, this compound resulted in a dose-dependent reduction of serum cholesterol levels, with an effective dose (ED50) of 62 mg/kg observed within one week. Notably, it preferentially lowered low-density lipoprotein (LDL) cholesterol while having a lesser effect on high-density lipoprotein (HDL) cholesterol .

- Mechanistic Insights : The compound was found to inhibit hepatic microsomal HMG-CoA reductase activity (ED50 = 31 mg/kg), which correlated strongly with serum cholesterol reduction (r = 0.97). This suggests that the mechanism may involve indirect modulation rather than direct upregulation of hepatic LDL receptors .

Inhibition of Heme Oxygenase

This compound's inhibitory activity on HO-1 has been quantitatively assessed:

| Compound | IC50 (μM) for HO-1 | IC50 (μM) for HO-2 |

|---|---|---|

| This compound | 5.3 ± 0.4 | 24.4 ± 0.8 |

| Compound 3 | 28.8 ± 1.4 | 14.4 ± 0.9 |

| Compound 2 | 80.0 ± 3.3 | ND |

These findings indicate that this compound is significantly more potent against HO-1 compared to HO-2, making it a candidate for further research in contexts where HO-1 overexpression is implicated in disease.

Case Studies and Applications

Research has indicated potential applications for this compound beyond cholesterol management:

- Cancer Therapeutics : Given the role of HO-1 in tumor growth and survival, this compound’s inhibition of this enzyme may provide therapeutic benefits in oncology. Studies have shown that compounds targeting HO-1 can exhibit antitumor properties .

- Neurotoxicity Assessments : Although not directly related to this compound, advancements in AI-assisted toxicology assessments highlight the importance of precise measurements in pharmacological studies, which could be applied to future investigations involving this compound’s safety profile .

Eigenschaften

CAS-Nummer |

143393-27-5 |

|---|---|

Molekularformel |

C22H24ClN3O2S |

Molekulargewicht |

430.0 g/mol |

IUPAC-Name |

4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline |

InChI |

InChI=1S/C22H24ClN3O2S/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21/h1-8,11-12,16,20H,9-10,13-15,24H2/t20-,22-/m0/s1 |

InChI-Schlüssel |

VYNIUBZKEWJOJP-UNMCSNQZSA-N |

SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

Isomerische SMILES |

C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

Kanonische SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Azalanstat; RS 21607; RS-21607; RS21607; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.